molecular formula C18H18N2OS B2723422 N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide CAS No. 923069-83-4

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide

Cat. No.: B2723422
CAS No.: 923069-83-4
M. Wt: 310.42
InChI Key: INOVRIIZVIBXDV-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-6-yl)-4-tert-butylbenzamide is a synthetic small molecule characterized by a benzothiazole core linked via an amide bond to a 4-tert-butyl-substituted benzoyl group.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVRIIZVIBXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide typically involves the reaction of 6-amino-benzothiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazol Moieties

The benzothiazole moiety is a critical pharmacophore in several bioactive compounds. Key analogs include:

  • Sotuletinibum (4-[(2-{[(1R,2R)-2-hydroxycyclohexyl]amino}-1,3-benzothiazol-6-yl)oxy]-N-methylpyridine-2-carboxamide): A tyrosine kinase inhibitor with antitumor activity. Its benzothiazol group is functionalized with a pyridine-carboxamide substituent, enabling strong target binding. The hydroxylated cyclohexylamine side chain may enhance solubility compared to the tert-butyl group in the target compound .
  • N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide : Features a chloroacetamide substituent instead of the tert-butylbenzamide group. The chloro group introduces electrophilic reactivity, which could influence covalent binding to biological targets .

Pharmacological Profiles and Therapeutic Potentials

  • Antitumor Activity : Sotuletinibum and the KIF18A inhibitor demonstrate direct antitumor effects via kinase disruption, suggesting that the target compound may share similar mechanisms .
  • Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism compared to compounds with smaller alkyl chains (e.g., methyl groups), extending half-life .

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article presents a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a tert-butylbenzamide structure. The chemical formula can be represented as C16H18N2SC_{16}H_{18}N_2S. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentrations (MIC)

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus0.25
This compoundEscherichia coli0.5

The above table summarizes the MIC values for this compound against key bacterial pathogens. These values indicate potent antibacterial activity, particularly against MRSA strains.

Antitumor Activity

The compound has also shown promise in antitumor assays. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell Proliferation Inhibition

Cell Line IC50 (µM) Activity
A549 (Lung Cancer)5.0Significant inhibition
HCC827 (Lung Cancer)4.5High potency
MRC-5 (Fibroblast)15.0Lower toxicity observed

This table indicates the inhibitory concentration required to reduce cell viability by 50% (IC50) for different cell lines. The lower IC50 values for cancer cell lines suggest that this compound may selectively target tumor cells while exhibiting lower toxicity towards normal fibroblast cells.

Research into the mechanisms of action for this compound indicates multiple pathways involved in its biological activity:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in bacterial cells, which may also apply to this compound.
  • Membrane Depolarization : The compound may disrupt bacterial membrane integrity, leading to cell death.
  • DNA Interaction : Studies suggest that benzothiazole derivatives can bind to DNA, affecting replication and transcription processes.

Study on Antibacterial Activity

A comparative study involving various benzothiazole derivatives demonstrated that modifications in the structure significantly influenced antibacterial efficacy. For instance, halogenated derivatives exhibited enhanced activity against MRSA compared to non-halogenated counterparts. This supports the hypothesis that structural variations can optimize biological activities.

Study on Antitumor Efficacy

In a recent investigation into the antitumor properties of several benzothiazole derivatives, this compound was among those that showed significant cytotoxic effects on lung cancer cell lines. The study utilized both 2D and 3D culture systems to evaluate efficacy and found that the compound inhibited tumor growth effectively in both models.

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